2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
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Overview
Description
2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, oxo, and sulfanylidene groups
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves several steps. One common method includes the reaction of 4-ethoxyphenyl and 4-methoxyphenyl derivatives with thiazolidinone intermediates under specific conditions. The reaction typically requires the use of solvents like pyridine and catalysts such as sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Scientific Research Applications
2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
- 2-ETHOXY-4-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 2-ETHOXY-4-(2-(4-((4-METHYLBENZYL)OXY)BENZOYL)CARBOHYDRAZONOYL)PHENYL BENZOATE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H21NO5S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H21NO5S2/c1-3-31-22-15-17(9-14-21(22)32-25(29)18-7-5-4-6-8-18)16-23-24(28)27(26(33)34-23)19-10-12-20(30-2)13-11-19/h4-16H,3H2,1-2H3/b23-16+ |
InChI Key |
KWZXPGZMJDVJBV-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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